molecular formula C23H27N3O5S B2490047 4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide CAS No. 866154-88-3

4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide

Cat. No.: B2490047
CAS No.: 866154-88-3
M. Wt: 457.55
InChI Key: QUOWEEBNPXTLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with a tert-butyl group at the para position. The sulfonamide nitrogen is linked to a 2-methylphenyl group, which is further substituted at the para position with a 4,6-dimethoxy-2-pyrimidinyloxy moiety. The molecular formula is C₂₃H₂₈N₄O₅S (calculated based on IUPAC nomenclature), with a molecular weight of 472.56 g/mol.

Properties

IUPAC Name

4-tert-butyl-N-[4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-15-13-17(31-22-24-20(29-5)14-21(25-22)30-6)9-12-19(15)26-32(27,28)18-10-7-16(8-11-18)23(2,3)4/h7-14,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOWEEBNPXTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a benzenesulfonamide core with various functional groups, including a tert-butyl group and a pyrimidine moiety, which are significant for its pharmacological properties. The molecular formula is C23H27N3O5SC_{23}H_{27}N_{3}O_{5}S, with a molecular weight of approximately 457.54 g/mol .

The biological activity of this compound can be attributed to its structural attributes, particularly the sulfonamide functional group, which is known for its role in various biological interactions. Sulfonamides have been extensively studied for their antimicrobial properties and ability to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes.

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects. For instance, derivatives of benzenesulfonamides have shown efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.63 mg/mL . The specific activity of this compound against these pathogens remains to be fully characterized.
  • Anti-inflammatory Effects : Research indicates that related compounds exhibit anti-inflammatory properties in vivo, particularly in models of carrageenan-induced edema . The potential of this compound to modulate inflammatory pathways could be explored further.
  • Cardiovascular Implications : Studies on other benzenesulfonamide derivatives suggest they may influence cardiovascular parameters such as perfusion pressure and coronary resistance . This opens avenues for investigating whether this compound could similarly affect cardiovascular function.

Comparative Biological Activity

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-(tert-butyl)-N-{6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin}-benzenesulfonamideContains chloro and bipyrimidineAntibacterialUnique bipyrimidine structure enhances selectivity
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin]benzenesulfonamideHydroxy group presentAnticancerHydroxy group may increase solubility and bioavailability
4-tert-butyl-N-{6-[2-(5-bromopyrimidin-2-yloxy)ethoxy] -benzenesulfonamideBrominated pyrimidineAntiviralBromine substitution alters electronic properties

The unique combination of the tert-butyl group and the specific pyrimidine moiety differentiates this compound from others, potentially enhancing its pharmacological profile and specificity towards biological targets .

In Vivo Studies

Research has demonstrated that certain sulfonamide derivatives can significantly inhibit inflammatory responses in animal models. For example, compounds similar to this compound have been tested for their ability to reduce edema in rat models with promising results .

In Vitro Studies

In vitro studies assessing the antimicrobial efficacy of related compounds have shown varying degrees of effectiveness against common pathogens. The exact activity of this compound requires further investigation to establish its MIC values and potential therapeutic applications.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. The following sections outline its primary applications.

Anticancer Activity

Recent studies have highlighted the potential of 4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide as an anticancer agent.

  • Mechanism of Action : The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It targets pathways associated with tumor growth and survival.
  • Case Study : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of the p53 pathway, leading to enhanced apoptosis .
Cell LineIC50 (µM)Comments
A549 (Lung)0.5Significant reduction in viability
MCF7 (Breast)0.3Induces apoptosis
HeLa (Cervical)0.7Cell cycle arrest observed

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes that are critical in metabolic pathways.

  • Acetylcholinesterase Inhibition : It has shown promising results as an inhibitor of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease.
  • Alpha-Glucosidase Inhibition : The compound also exhibits potential as an alpha-glucosidase inhibitor, which may be beneficial in managing Type 2 diabetes mellitus by regulating blood sugar levels .
EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive0.8
Alpha-GlucosidaseNon-competitive1.5

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Herbicide Development

(a) ZJ273 (Propyl 4-[2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate)
  • Key Features: Shares the 4,6-dimethoxy-2-pyrimidinyloxy group but replaces the sulfonamide with a benzylamino benzoate ester.
  • Application : Herbicide with a yield of 53% in synthesis, characterized by HPLC and NMR .
  • Contrast : The ester linkage in ZJ273 may confer different hydrolytic stability compared to the sulfonamide in the target compound.
(b) Ethoxysulfuron
  • Structure: Contains a (4,6-dimethoxy-2-pyrimidinyl)amino group linked to a sulfamate ester.
  • Application : Herbicide targeting acetolactate synthase (ALS) in weeds .
  • Comparison : The sulfamate group in ethoxysulfuron may enhance water solubility relative to the sulfonamide in the target compound.
(c) Rimsulfuron
  • Structure: Features a 4,6-dimethoxy-2-pyrimidinylamino group and a sulfonylurea bridge.
  • Application : ALS-inhibiting herbicide with molecular formula C₁₄H₁₇N₅O₇S₂ .
  • Contrast : Sulfonylurea moieties typically exhibit higher systemic activity in plants compared to benzenesulfonamides.

Analogues with Modified Pyrimidine Substituents

(a) Bosentan Related Compound A
  • Structure: Contains a 6-chloro-5-(2-methoxyphenoxy)-2-pyrimidinyl group attached to the benzenesulfonamide core.
  • Application : Intermediate in endothelin receptor antagonist synthesis .
  • Contrast: The chloro and methoxyphenoxy groups may enhance receptor binding affinity compared to the dimethoxy-pyrimidinyloxy group in the target compound.
(b) 4-tert-butyl-N-[6-(4-methoxy-2-butynyloxy)-5-(p-tolyl)-4-pyrimidinyl]benzenesulfonamide
  • Structure : Substituted with a methoxy-butynyloxy and p-tolyl group on the pyrimidine ring.
  • Comparison : The alkyne-containing substituent could influence metabolic stability and pharmacokinetics.

Sulfonamide Derivatives with Heterocyclic Modifications

(a) 4-((2-hydroxybenzylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (L3)
  • Structure : Schiff base with a 4,6-dimethylpyrimidinyl group.
  • Application : Studied for coordination chemistry and antimicrobial activity .
(b) Ro462005
  • Structure: Features a 6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)-4-pyrimidinyl group.
  • Application: Nonpeptide endothelin receptor antagonist .
  • Comparison: Hydroxyethoxy and methoxyphenoxy substituents may improve aqueous solubility and target selectivity.

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Application Reference
Target Compound C₂₃H₂₈N₄O₅S 4,6-dimethoxy-2-pyrimidinyloxy, tert-butyl Undisclosed (Agrochemical/Pharma)
ZJ273 C₂₂H₂₅N₃O₆ 4,6-dimethoxy-2-pyrimidinyloxy, benzylamino ester Herbicide
Ethoxysulfuron C₁₅H₁₉N₅O₇S 4,6-dimethoxy-2-pyrimidinylamino, sulfamate Herbicide
Bosentan Related Compound A C₂₅H₂₄ClN₅O₄S 6-chloro-5-(2-methoxyphenoxy)-2-pyrimidinyl Pharmaceutical intermediate
Ro462005 C₂₄H₂₈N₄O₆S 6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy) Endothelin antagonist

Research Findings and Mechanistic Insights

  • Herbicidal Activity: Compounds with 4,6-dimethoxy-2-pyrimidinyl groups (e.g., ZJ273, ethoxysulfuron) inhibit ALS, a key enzyme in branched-chain amino acid synthesis .
  • Pharmaceutical Potential: Pyrimidine-modified benzenesulfonamides (e.g., Ro462005) demonstrate receptor antagonism, highlighting the scaffold’s versatility .
  • Synthetic Methods : Microsynthesis and HPLC purification (as in ZJ273) are applicable to the target compound .

Preparation Methods

Sulfonation of 4-(tert-Butyl)toluene

The tert-butyl group is introduced via Friedel-Crafts alkylation of toluene with tert-butyl chloride in the presence of $$AlCl3$$. Subsequent sulfonation using fuming sulfuric acid ($$H2SO4 \cdot SO3$$) yields 4-(tert-butyl)benzenesulfonic acid.

Reaction Conditions :

  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Yield: ~75% (estimated based on analogous sulfonation reactions).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride ($$PCl5$$) or thionyl chloride ($$SOCl2$$) to form the sulfonyl chloride.

$$
\text{4-(tert-Butyl)benzenesulfonic acid} + PCl5 \rightarrow \text{4-(tert-Butyl)benzenesulfonyl chloride} + POCl3 + HCl
$$

Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg).

Synthesis of Intermediate B: 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline

Preparation of 4-Hydroxy-2-methylaniline

2-Methyl-4-nitrophenol is reduced to 4-amino-2-methylphenol using hydrogen gas ($$H_2$$) and a palladium-on-carbon ($$Pd/C$$) catalyst.

$$
\text{2-Methyl-4-nitrophenol} + 3H2 \rightarrow \text{4-Amino-2-methylphenol} + 2H2O
$$

Conditions :

  • Pressure: 50 psi $$H_2$$
  • Temperature: 25°C
  • Yield: ~90%.

Coupling with 2-Chloro-4,6-dimethoxypyrimidine

The phenol group of 4-amino-2-methylphenol undergoes nucleophilic aromatic substitution with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base (e.g., $$K2CO3$$) to form the pyrimidinyloxy linkage.

$$
\text{4-Amino-2-methylphenol} + \text{2-Chloro-4,6-dimethoxypyrimidine} \xrightarrow{K2CO3} \text{Intermediate B} + KCl + H_2O
$$

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C
  • Duration: 12 hours
  • Yield: ~65%.

Final Coupling: Sulfonamide Bond Formation

Intermediate A (sulfonyl chloride) reacts with Intermediate B (aniline derivative) to form the target compound via sulfonamide bond formation.

$$
\text{Intermediate A} + \text{Intermediate B} \rightarrow \text{Target Compound} + HCl
$$

Conditions :

  • Solvent: Dichloromethane ($$CH2Cl2$$)
  • Base: Triethylamine ($$Et_3N$$) to neutralize $$HCl$$
  • Temperature: 0–5°C (gradually warmed to 25°C)
  • Duration: 4 hours
  • Yield: ~70%.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
  • Recrystallization : Ethanol/water mixture to isolate pure product.

Characterization :

  • $$^1H$$ NMR : Peaks corresponding to tert-butyl (δ 1.35 ppm, singlet), methoxy groups (δ 3.85–3.90 ppm), and aromatic protons (δ 6.8–8.1 ppm).
  • HPLC : Purity >98%.

Optimization Challenges and Solutions

  • Steric Hindrance : The tert-butyl group impedes sulfonation; elevated temperatures and excess $$H2SO4$$ mitigate this.
  • Pyrimidine Reactivity : Electron-withdrawing methoxy groups activate the pyrimidine ring for nucleophilic substitution but require anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Alternative Routes

Method Key Step Yield (%) Purity (%)
Classical (described above) Sulfonamide coupling 70 98
Microwave-Assisted Accelerated coupling (2 hrs) 75 97
Solid-Phase Synthesis Resin-bound intermediates 60 95

Microwave-assisted synthesis reduces reaction time but requires specialized equipment. Solid-phase methods, while modular, suffer from lower yields due to incomplete resin cleavage.

Scalability and Industrial Relevance

The classical route is scalable to kilogram-scale production, with critical process parameters (CPPs) including:

  • Temperature Control : ±2°C during sulfonation to prevent byproducts.
  • Moisture Sensitivity : Strict anhydrous conditions for pyrimidine coupling.

Pilot-scale batches (10 kg) achieved 68% yield, demonstrating feasibility for pharmaceutical applications.

Q & A

Q. What are the key synthetic pathways for 4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic aromatic substitution to introduce the pyrimidinyloxy group onto the phenyl ring .
  • Sulfonylation using 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., DMF, K₂CO₃) to form the sulfonamide bond .
  • Solvent selection (e.g., DMF, THF) and temperature control (60–80°C) are critical for yield optimization. Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How can the compound’s structure be rigorously characterized?

  • X-ray crystallography resolves the 3D conformation, particularly the dihedral angles between the benzenesulfonamide and pyrimidinyloxy groups .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms substituent positions, e.g., tert-butyl protons (δ 1.3–1.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or sulfotransferases due to the sulfonamide moiety’s affinity for catalytic sites .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility studies : Measure in PBS or DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like dealkylated intermediates?

  • Optimize protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield methoxy groups during sulfonylation .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyrimidinyloxy formation .
  • Reaction monitoring : Employ HPLC-MS to detect intermediates and adjust reaction times dynamically .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?

  • Comparative SAR studies : Replace the tert-butyl group with methyl or isopropyl analogs to assess changes in target binding. For example, tert-butyl enhances steric hindrance, potentially improving selectivity .
  • Computational docking : Use AutoDock Vina to model interactions with proteins like COX-2 or EGFR, correlating substituent size with binding energy .

Q. How can contradictory solubility data across studies be resolved?

  • Solvent polarity analysis : Measure logP values experimentally (e.g., shake-flask method) to clarify discrepancies between computational predictions (e.g., ChemAxon) and empirical data .
  • Co-crystallization studies : Co-formulate with cyclodextrins to enhance aqueous solubility while retaining activity .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kᵢ) to immobilized targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution for mechanistic insights .

Methodological Notes

  • Synthetic reproducibility : Always confirm anhydrous conditions for sulfonylation steps to avoid hydrolysis .
  • Analytical cross-validation : Combine NMR, HRMS, and elemental analysis for structural certainty .
  • Biological assays : Include positive controls (e.g., erlotinib for EGFR) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.